molecular formula C12H16ClNO2 B8460425 Ethyl 2-butyl-6-chloronicotinate

Ethyl 2-butyl-6-chloronicotinate

Cat. No.: B8460425
M. Wt: 241.71 g/mol
InChI Key: VBRFKCCJGQPUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-butyl-6-chloronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, a butyl group at position 2, and an ethyl ester at the carboxyl position. The butyl group at position 2 distinguishes it from shorter-chain analogs, likely enhancing lipophilicity and influencing reactivity or bioavailability .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-butyl-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H16ClNO2/c1-3-5-6-10-9(12(15)16-4-2)7-8-11(13)14-10/h7-8H,3-6H2,1-2H3

InChI Key

VBRFKCCJGQPUJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=N1)Cl)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-butyl-6-chloronicotinate (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features CAS Number Reference
This compound 2-butyl, 6-Cl, COOEt C₁₂H₁₆ClNO₂ 241.71 (calc.) Long alkyl chain enhances lipophilicity N/A -
Ethyl 2-chloronicotinate 2-Cl, COOEt C₈H₈ClNO₂ 185.61 Chlorine at position 2 1452-94-4
Ethyl 4-chloronicotinate 4-Cl, COOEt C₈H₈ClNO₂ 185.61 Chlorine at position 4 37831-62-2
Ethyl 6-chloronicotinate 6-Cl, COOEt C₈H₈ClNO₂ 185.61 Chlorine at position 6 N/A
Ethyl 2-bromo-6-chloronicotinate 2-Br, 6-Cl, COOEt C₈H₇BrClNO₂ 264.50 Bromine substitution increases reactivity 1214377-13-5
Ethyl 6-acetyl-5-chloronicotinate 5-Cl, 6-acetyl, COOEt C₁₀H₁₀ClNO₃ 227.65 Acetyl group adds polarity 1429182-81-9
Methyl 6-chloro-5-ethyl-2-iodonicotinate 2-I, 5-ethyl, 6-Cl, COOMe C₁₀H₁₀ClINO₂ 325.53 Iodo substituent enhances steric effects 2102324-70-7
Key Observations:
  • Substituent Position : Chlorine at position 6 (as in Ethyl 6-chloronicotinate) may influence electronic properties differently compared to positions 2 or 4 due to resonance effects .
  • Alkyl Chains : The butyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methyl or ethyl substituents, impacting membrane permeability .

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